

(2,4,6-Trichloropyrimidin-5-yl)methanol CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4,6-Trichloropyrimidin-5-yl)methanol

Cat. No.: B591515

[Get Quote](#)

An In-depth Technical Guide to **(2,4,6-Trichloropyrimidin-5-yl)methanol** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **(2,4,6-Trichloropyrimidin-5-yl)methanol**, a key intermediate in synthetic and medicinal chemistry. This document outlines its chemical properties, a detailed synthetic pathway with experimental protocols, and its applications in drug discovery.

Chemical Identity and Properties

(2,4,6-Trichloropyrimidin-5-yl)methanol is a functionalized pyrimidine derivative. The presence of three reactive chlorine atoms and a primary alcohol group makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly for creating libraries of compounds in drug discovery programs.


It is important to note that there appear to be two CAS numbers associated with this compound in various chemical supplier databases. While both are listed for clarity, 1260682-15-2 is more frequently cited in recent documentation.

Table 1: Chemical and Physical Data for **(2,4,6-Trichloropyrimidin-5-yl)methanol**

Property	Value	Source
CAS Number	1260682-15-2[1][2][3] or 56739-51-6[4]	Multiple Suppliers
Molecular Formula	C ₅ H ₃ Cl ₃ N ₂ O	Sunway Pharm Ltd.[2]
Molecular Weight	213.45 g/mol	Sunway Pharm Ltd.[2]
IUPAC Name	(2,4,6-trichloropyrimidin-5-yl)methanol	-
Appearance	White to off-white solid (predicted)	-
Purity	Typically >97%	Sunway Pharm Ltd.[2]
Storage	Sealed in dry, Room Temperature	Sunway Pharm Ltd.[2]

Synthetic Pathway and Experimental Protocols

The synthesis of **(2,4,6-Trichloropyrimidin-5-yl)methanol** is typically achieved via a two-step process starting from barbituric acid. The first step involves a Vilsmeier-Haack type reaction to form the key intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde. The subsequent step is the selective reduction of the aldehyde group to a primary alcohol.

[Click to download full resolution via product page](#)

Synthetic pathway for **(2,4,6-Trichloropyrimidin-5-yl)methanol**.

Experimental Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde (CAS: 50270-27-4)

This procedure is adapted from the Vilsmeier-Haack formylation of barbituric acid. This reaction simultaneously introduces the formyl group and substitutes the hydroxyl groups with chlorine.

- Materials:

- Barbituric acid
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Sodium metabisulfite (for purification)

- Ice

- Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle
- Büchner funnel and filtration apparatus
- Fume hood

- Procedure:

- Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, carefully add phosphorus oxychloride (POCl_3 , ~7-10

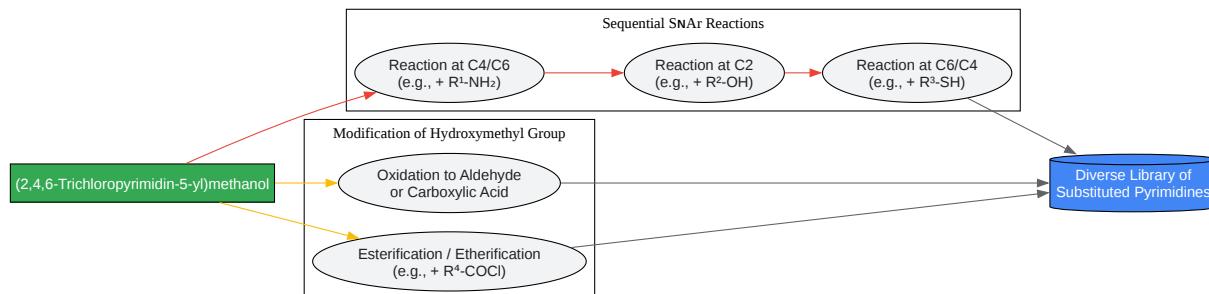
molar equivalents) to N,N-Dimethylformamide (DMF). The reaction is exothermic and should be performed with caution in a fume hood.

- Addition of Barbituric Acid: Once the Vilsmeier reagent is formed, add barbituric acid (1 molar equivalent) portion-wise to the mixture.
- Heating Protocol:
 - Cautiously increase the temperature of the reaction mixture to 50°C and maintain for 6 hours. Sudden temperature changes can dramatically decrease the yield.
 - After 6 hours, slowly increase the temperature to 85°C. The mixture will typically change color from yellowish-white to red-yellow.
 - Maintain the reaction at 85°C for 20 hours. Strict control over reaction time and temperature is crucial for high yields.
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture and carefully pour it over crushed ice. This will hydrolyze the excess POCl_3 and precipitate the product.
 - A yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde will form.
 - Filter the precipitate using a Büchner funnel, wash with cold water, and dry.
- Purification: The crude product can be purified by treatment with sodium metabisulfite to remove impurities. The reported yield for this procedure is approximately 46%, with a melting point of 130-131°C.

Experimental Protocol 2: Reduction to (2,4,6-Trichloropyrimidin-5-yl)methanol

This protocol describes a standard, mild reduction of an aromatic aldehyde to an alcohol using sodium borohydride (NaBH_4), which is selective for the aldehyde in the presence of the chloro-substituents on the pyrimidine ring.

- Materials:


- 2,4,6-Trichloropyrimidine-5-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated ammonium chloride (NH_4Cl) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Ice bath
 - Separatory funnel
 - Rotary evaporator
- Procedure:
 - Dissolution: Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde (1 molar equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
 - Addition of Reducing Agent: Slowly add sodium borohydride (NaBH_4 , ~1.1-1.5 molar equivalents) portion-wise to the stirred solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir until the starting material is consumed (typically 1-3 hours).

- Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Extraction:
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with ethyl acetate (3x).
 - Combine the organic layers and wash with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **(2,4,6-Trichloropyrimidin-5-yl)methanol** can be purified by flash column chromatography on silica gel or by recrystallization.

Applications in Drug Development

The 2,4,6-trichloropyrimidine scaffold is a highly valuable core in medicinal chemistry. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the synthesis of di- and tri-substituted pyrimidines with diverse functionalities.

The workflow below illustrates the utility of **(2,4,6-Trichloropyrimidin-5-yl)methanol** as a versatile starting point for creating a library of potential drug candidates.

[Click to download full resolution via product page](#)

Utility of the core scaffold in combinatorial chemistry.

This strategic approach allows for the systematic exploration of the chemical space around the pyrimidine core, which is a common motif in many approved drugs, including kinase inhibitors and other targeted therapies. The hydroxymethyl group at the C5 position provides an additional point for modification, further increasing the diversity of the synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1260682-15-2|(2,4,6-Trichloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (2,4,6-Trichloropyrimidin-5-yl)methanol - CAS:1260682-15-2 - Sunway Pharm Ltd [3wp pharm.com]

- 3. (2,4,6-Trichloropyrimidin-5-yl)Methanol | 1260682-15-2 [[amp.chemicalbook.com](#)]
- 4. [parchem.com](#) [[parchem.com](#)]
- To cite this document: BenchChem. [(2,4,6-Trichloropyrimidin-5-yl)methanol CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591515#2-4-6-trichloropyrimidin-5-yl-methanol-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com